molecular formula C17H17Cl2N3O3S B3456289 2,4-dichloro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide

2,4-dichloro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide

Katalognummer B3456289
Molekulargewicht: 414.3 g/mol
InChI-Schlüssel: GKCBTYCVBJLUOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-dichloro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide, commonly known as TAK-659, is a potent and selective inhibitor of spleen tyrosine kinase (SYK). SYK is a tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B cells, T cells, and mast cells. Inhibition of SYK has been shown to have therapeutic potential in the treatment of various autoimmune and inflammatory diseases, such as rheumatoid arthritis, systemic lupus erythematosus, and asthma.

Wirkmechanismus

TAK-659 exerts its therapeutic effects by selectively inhibiting 2,4-dichloro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide, a tyrosine kinase that plays a critical role in the activation of immune cells. 2,4-dichloro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide is involved in the signaling pathways of various immune receptors, including the B cell receptor, T cell receptor, and Fc receptors on mast cells. Inhibition of 2,4-dichloro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide leads to downstream inhibition of multiple signaling pathways, including the activation of phospholipase Cγ2, calcium mobilization, and mitogen-activated protein kinase (MAPK) activation.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit B cell receptor signaling, reduce autoantibody production, and attenuate disease severity in animal models of rheumatoid arthritis and systemic lupus erythematosus. In addition, TAK-659 has been shown to inhibit mast cell degranulation and reduce airway hyperresponsiveness in a mouse model of asthma. These effects are likely due to the inhibition of 2,4-dichloro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide and downstream signaling pathways.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of TAK-659 is its high selectivity for 2,4-dichloro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide, which minimizes off-target effects. In addition, TAK-659 has good pharmacokinetic properties, including high oral bioavailability and a long half-life, which make it suitable for in vivo studies. However, one limitation of TAK-659 is its relatively low solubility in aqueous solutions, which may limit its use in some experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on TAK-659. One area of interest is the development of TAK-659 as a therapeutic agent for autoimmune and inflammatory diseases in humans. Clinical trials have shown promising results in patients with rheumatoid arthritis and other autoimmune diseases. Another area of interest is the investigation of the role of 2,4-dichloro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide in other diseases, such as cancer and infectious diseases. Finally, further studies are needed to elucidate the precise mechanisms of action of TAK-659 and to identify potential biomarkers of response to treatment.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied in preclinical models of autoimmune and inflammatory diseases. It has been shown to inhibit B cell receptor signaling, reduce autoantibody production, and attenuate disease severity in animal models of rheumatoid arthritis and systemic lupus erythematosus. In addition, TAK-659 has been shown to inhibit mast cell degranulation and reduce airway hyperresponsiveness in a mouse model of asthma.

Eigenschaften

IUPAC Name

2,4-dichloro-5-piperidin-1-ylsulfonyl-N-pyridin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O3S/c18-14-10-15(19)16(26(24,25)22-7-2-1-3-8-22)9-13(14)17(23)21-12-5-4-6-20-11-12/h4-6,9-11H,1-3,7-8H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCBTYCVBJLUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CN=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide
Reactant of Route 3
Reactant of Route 3
2,4-dichloro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide
Reactant of Route 4
Reactant of Route 4
2,4-dichloro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide
Reactant of Route 5
Reactant of Route 5
2,4-dichloro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide
Reactant of Route 6
2,4-dichloro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.